4,5-Dichloro-1H-pyrrole-2-carboxylic acid
Overview
Description
4,5-Dichloro-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H3Cl2NO2. It is of significant interest in scientific research due to its unique physical and chemical properties, synthesis methods, and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Dichloro-1H-pyrrole-2-carboxylic acid can be synthesized through the chlorination of pyrrole-2-carboxylic acidThis reaction typically requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloro-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Scientific Research Applications
4,5-Dichloro-1H-pyrrole-2-carboxylic acid has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4,5-Dichloro-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-Chloro-1H-pyrrole-2-carboxylic acid: Similar in structure but with only one chlorine atom.
Pyrrole-2-carboxylic acid: Lacks chlorine atoms, making it less reactive in certain substitution reactions.
3,4-Dichloro-1H-pyrrole-2-carboxylic acid: Differently substituted, leading to variations in reactivity and applications
Uniqueness: 4,5-Dichloro-1H-pyrrole-2-carboxylic acid is unique due to the presence of two chlorine atoms at specific positions on the pyrrole ring, which enhances its reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4,5-dichloro-1H-pyrrole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO2/c6-2-1-3(5(9)10)8-4(2)7/h1,8H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMMKOBJLQMWLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585419 | |
Record name | 4,5-Dichloro-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39209-94-4 | |
Record name | 4,5-Dichloro-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most efficient method for synthesizing 4,5-Dichloro-1H-pyrrole-2-carboxylic acid derivatives?
A1: Current research suggests that reacting N-benzyl-5-oxoproline esters with phosphorus pentachloride (PCl5) offers the most effective pathway to synthesize this compound derivatives [, ]. This reaction proceeds through a series of chlorinated intermediates, ultimately yielding the desired product.
Q2: Why are this compound derivatives of interest to researchers?
A2: These compounds serve as valuable precursors in the synthesis of pyoluteorin-type compounds [, ]. Pyoluteorins exhibit diverse biological activities, making them attractive targets for further research and potential applications.
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